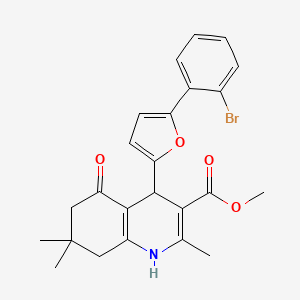

Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline (HHQ) derivative characterized by:

- A 1,4-dihydropyridine (1,4-DHP) core with a fused cyclohexenone ring (5-oxo-1,4,5,6,7,8-hexahydroquinoline).

- Substituents:

- 2,7,7-Trimethyl groups at positions 2 and 5.

- A methyl ester at position 2.

- A 4-substituent composed of a furan-2-yl group linked to a 2-bromophenyl moiety.

This compound belongs to the broader class of 1,4-DHP derivatives, which are pharmacologically significant due to calcium channel modulation, antimicrobial, and antioxidant activities . Notably, a structurally related HHQ derivative (compound 36 in ) acts as a selective agonist for ADGRG1/GPR56, a receptor implicated in neurological and developmental processes .

Propriétés

Numéro CAS |

853313-63-0 |

|---|---|

Formule moléculaire |

C24H24BrNO4 |

Poids moléculaire |

470.4 g/mol |

Nom IUPAC |

methyl 4-[5-(2-bromophenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C24H24BrNO4/c1-13-20(23(28)29-4)22(21-16(26-13)11-24(2,3)12-17(21)27)19-10-9-18(30-19)14-7-5-6-8-15(14)25/h5-10,22,26H,11-12H2,1-4H3 |

Clé InChI |

QOYQLXNFBRBMEM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC=CC=C4Br)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Quinoline Core Formation: The hexahydroquinoline core is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hexahydroquinoline core.

Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been synthesized and tested for its cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances its biological activity by increasing lipophilicity and facilitating cellular uptake.

Neuroprotective Effects

Research has shown that compounds similar to methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can protect neuronal cells from oxidative stress. This property makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives can be synthesized through substitution reactions involving the furan moiety or the quinoline core.

Polymer Chemistry

The incorporation of methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that these compounds can improve the performance of polymers used in coatings and composites.

Spectroscopic Studies

The compound has been utilized in various spectroscopic studies to understand molecular interactions and dynamics. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been employed to analyze its structural characteristics and confirm the presence of functional groups.

Case Studies

Mécanisme D'action

The mechanism of action of Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The furan ring and bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hexahydroquinoline core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Variations in Hexahydroquinoline Derivatives

Key structural variations among analogues include:

Substituents on the 4-position aromatic ring (e.g., halogens, nitro, hydroxyl, methoxy groups).

Ester/amide/cyano groups at position 3.

Modifications to the furan or phenyl rings (e.g., bromine vs. chlorine, hydroxylation).

Table 1: Structural and Functional Comparison of Selected Analogues

*Calculated based on molecular formula C₂₆H₂₅BrN₂O₄.

Impact of Substituents on Properties and Activities

A. 4-Substituent Modifications

Halogen Effects :

- Bromine (target compound): Enhances lipophilicity and van der Waals interactions compared to chlorine () or methoxy groups (). Bromine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets .

- Hydroxyl Groups (): Introduce hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to glucuronidation .

- Electron-Withdrawing vs. Methoxy groups () donate electron density, stabilizing the aromatic ring and altering π-π stacking interactions .

B. Position 3 Functional Groups

- Methyl/ethyl esters (target compound, ): Improve solubility in polar solvents compared to cyano groups ().

C. Crystallographic and Conformational Differences

- Analogues like Ethyl 4-(5-bromo-2-hydroxyphenyl)-... exhibit monoclinic (P21/n) crystal packing with β = 97.387°, influencing solid-state stability .

Activité Biologique

Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853313-63-0) is a compound of significant interest due to its potential biological activities. This detailed review focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : CHBrN O

- Molecular Weight : 470.4 g/mol

- Structure : The compound features a hexahydroquinoline core substituted with a bromophenyl furan moiety which is essential for its biological activity .

Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline exhibit promising antimicrobial properties. In vitro assays have shown that related compounds can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for similar compounds against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating lower MIC values compared to standard antibiotics .

Antiviral Activity

Hexahydroquinoline derivatives have been explored for their antiviral potential. Research suggests that these compounds may inhibit viral replication through various mechanisms:

- Inhibition of Viral Entry : Some studies indicate that these compounds can interfere with the initial stages of viral infection.

- Disruption of Viral Assembly : By affecting the assembly process of viral particles, these compounds may reduce viral load in infected cells .

Anticancer Properties

Emerging evidence suggests that methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown significant cytotoxic effects with IC values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several factors:

- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity influencing signaling pathways related to inflammation and immune response .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial activity of various hexahydroquinoline derivatives against clinical isolates. The compound demonstrated effective inhibition against resistant strains of E. coli, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In a recent investigation published in a peer-reviewed journal, methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.

Q & A

Q. What synthetic methodologies are optimal for preparing 1,4-dihydropyridine derivatives such as this compound?

The Hantzsch reaction is widely employed for synthesizing 1,4-dihydropyridine derivatives. Key steps include:

- Condensation of aldehydes, β-ketoesters, and ammonium acetate in ethanol under reflux (70–80°C) .

- Substitution of the aryl group (e.g., 2-bromophenylfuran) can be achieved via nucleophilic aromatic substitution or Suzuki coupling, depending on the starting materials.

- Purification via recrystallization using ethanol or methanol is common, with yields typically ranging from 60–85% .

Q. How can the molecular structure of this compound be experimentally validated?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to identify proton environments and carbon frameworks, particularly the furan and hexahydroquinoline moieties .

- X-ray crystallography : Single-crystal analysis provides bond angles (e.g., C17–C18–Br1 = 119.6°) and torsion angles (e.g., C14–O3–C14′–C15′ = 31.1°), confirming stereochemistry and conformational stability .

Q. What biological activities are associated with structurally related 1,4-dihydropyridine derivatives?

Analogous compounds exhibit:

- Calcium channel modulation (e.g., antihypertensive effects) .

- Antimicrobial properties against Gram-positive bacteria and fungi .

- Antioxidant activity via radical scavenging, assessed using DPPH or ABTS assays .

Advanced Questions

Q. How do substituents like the 2-bromophenylfuran group influence crystallographic packing and reactivity?

- Crystallography : Bulky substituents (e.g., bromophenyl) induce steric hindrance, leading to twisted conformations in the hexahydroquinoline ring. This affects intermolecular interactions, such as C–H···π or halogen bonding, which stabilize crystal lattices .

- Reactivity : Electron-withdrawing groups (e.g., bromine) enhance electrophilic substitution reactivity at the furan ring, while electron-donating groups (e.g., methoxy) increase oxidative stability .

Q. How can computational methods like DFT complement experimental structural data?

- DFT calculations : Used to optimize geometry, predict NMR chemical shifts, and analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic properties .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for predicting reaction pathways (e.g., bromine substitution sites) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for conformationally flexible regions?

- Dynamic NMR : Detects ring-flipping or chair-to-chair transitions in hexahydroquinoline systems, explaining discrepancies between solution-state NMR and solid-state X-ray data .

- Variable-temperature crystallography : Captures conformational changes in the furan or cyclohexenone moieties under thermal stress .

Q. How does solvent polarity impact the compound’s stability during synthesis and purification?

- Polar aprotic solvents (e.g., DMF) : Stabilize intermediates in Hantzsch reactions but may promote side reactions (e.g., ester hydrolysis) at high temperatures .

- Ethanol/water mixtures : Enhance crystallization efficiency by modulating solubility, critical for isolating high-purity crystals .

Methodological Notes

- Key References : Structural data from Acta Crystallographica and synthetic protocols from peer-reviewed journals were prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.